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Introduction

The P2X4 receptor, an ATP-gated cation channel, is a key player in purinergic signaling and
has emerged as a critical modulator of immune cell function. Its expression on a wide array of
immune cells, including macrophages, dendritic cells, T cells, and eosinophils, implicates it in
various physiological and pathological processes such as inflammation, neuropathic pain, and
sepsis[1][2]. Understanding the cellular distribution and expression levels of P2X4 on different
immune subsets is crucial for elucidating its role in the immune response and for the
development of novel therapeutics targeting this receptor. Flow cytometry provides a powerful
tool for the single-cell analysis of P2X4 expression on heterogeneous immune cell populations.
These application notes provide detailed protocols for the flow cytometric analysis of P2X4-
expressing immune cells, along with an overview of its signaling pathways.

P2X4 Expression in Immune Cells

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b12381573#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC6708460/
https://www.researchgate.net/publication/374291907_P2X4_Receptors_in_Immunity_and_Inflammation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381573?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

The P2X4 receptor is broadly expressed across both myeloid and lymphoid lineages of the
immune system[1][3]. The expression levels can vary significantly between different cell types
and can be modulated by the activation state of the cell.

Quantitative Overview of P2X4 Expression

The following table summarizes the relative expression of the P2X4 receptor on various human
immune cell subsets as determined by flow cytometry.

Immune Cell . P2X4 Expression

Lineage Markers References
Subset Level
Eosinophils CD45+, SSC-high High [4]
Neutrophils CD45+, CD66b+ Moderate to High
Monocytes CD45+, CD14+ Moderate

Moderate (expression
Macrophages CD45+, CD68+ can be regulated by

activation state)

Dendritic Cells CD45+, CD11c+ Low to Moderate
B Lymphocytes CD45+, CD20+ Low
T Lymphocytes (CD4+  CDA45+, CD3+, L
ow

and CD8+) CD4+/CD8+
Natural Killer (NK)

CD45+, CD56+ Low
Cells
Mast Cells CD45+, c-Kit+, FceRI+  Present

Note: Expression levels are generalized and can vary based on species, tissue localization,
and experimental conditions.

P2X4 Signaling in Immune Cells

Activation of the P2X4 receptor by extracellular ATP leads to the influx of cations, primarily
Ca2+, which acts as a second messenger to initiate downstream signaling cascades.
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In macrophages, P2X4 activation is linked to the p38 MAPK pathway, leading to the activation
of cytosolic phospholipase A2 (cPLA2) and the subsequent production and release of the pro-
inflammatory mediator prostaglandin E2 (PGEZ2). Furthermore, P2X4 signaling can potentiate
P2X7-dependent activation of the NLRP3 inflammasome, resulting in the processing and
secretion of IL-1(3 and IL-18.

Click to download full resolution via product page

P2X4 signaling cascade in macrophages.

In T lymphocytes, P2X4-mediated Ca2+ signaling is crucial for regulating mitochondrial
metabolism, cell polarization, and migration, particularly in response to chemokines like SDF-
la.

Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood
Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient
centrifugation, a prerequisite for analyzing peripheral immune cell populations.

Materials:
e Human whole blood collected in EDTA or heparin tubes

o Ficoll-Paque™ PLUS or equivalent density gradient medium
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Phosphate-buffered saline (PBS), sterile
50 mL conical tubes
Serological pipettes

Centrifuge with a swinging-bucket rotor

Procedure:

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL
conical tube, minimizing mixing of the layers.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and
platelets) without disturbing the layer below.

Collect the buffy coat, the whitish layer containing PBMCs, at the plasma-Ficoll interface and
transfer it to a new 50 mL conical tube.

Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x
g for 10 minutes at 4°C.

Discard the supernatant and resuspend the cell pellet in 10 mL of PBS.

Perform a cell count and viability assessment using a hemocytometer and trypan blue
exclusion.

Centrifuge the cells again and resuspend the pellet in Flow Cytometry Staining Buffer to a
final concentration of 1 x 107 cells/mL.

Protocol 2: Flow Cytometry Staining for P2X4 on Human
PBMCs
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This protocol outlines the procedure for staining PBMCs to identify major lymphocyte and

monocyte populations and assess P2X4 expression.

Materials:

Isolated PBMCs (from Protocol 1)
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
Fc receptor blocking reagent (e.g., Human TruStain FcX™)

Fluorochrome-conjugated antibodies:

o

Anti-Human P2X4 (e.g., clone mAb27)

Anti-Human CD45

[¢]

Anti-Human CD3

[¢]

Anti-Human CD20

[e]

o Anti-Human CD14
Isotype control for the anti-P2X4 antibody
Viability dye (e.g., SYTOX™ Blue or other fixable viability dye)

96-well V-bottom plate or flow cytometry tubes

Procedure:

Add 100 pL of the PBMC suspension (1 x 10° cells) to each well of a 96-well plate or to flow
cytometry tubes.

Add the viability dye according to the manufacturer's instructions and incubate.

Wash the cells with 200 pL of Flow Cytometry Staining Buffer and centrifuge at 400 x g for 5
minutes at 4°C. Discard the supernatant.
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e Resuspend the cells in 50 pL of staining buffer containing the Fc receptor blocking reagent
and incubate for 10 minutes at 4°C.

e Without washing, add the cocktail of fluorochrome-conjugated antibodies (anti-P2X4, CD45,
CD3, CD20, CD14) at pre-titrated optimal concentrations. For one sample, use the isotype
control in place of the anti-P2X4 antibody.

 Incubate for 30 minutes at 4°C, protected from light.

e Wash the cells twice with 200 pL of Flow Cytometry Staining Buffer, centrifuging at 400 x g
for 5 minutes at 4°C between washes.

» Resuspend the final cell pellet in 200-500 pL of Flow Cytometry Staining Buffer.

e Acquire the samples on a flow cytometer.

Protocol 3: Isolation of Murine Splenocytes

This protocol details the preparation of a single-cell suspension from a mouse spleen.
Materials:

e Mouse spleen

e RPMI-1640 medium

e 70 pum cell strainer

e Plunger from a 3 mL syringe

e 50 mL conical tubes

» Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)

e Centrifuge

Procedure:
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o Aseptically harvest the spleen from a mouse and place it in a petri dish containing 5 mL of
cold RPMI-1640.

e Place a 70 um cell strainer over a 50 mL conical tube.

o Transfer the spleen to the strainer and gently mash it through the mesh using the plunger of
a syringe, rinsing the strainer with RPMI-1640 to ensure all cells are collected.

o Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C. Discard the supernatant.

o Resuspend the cell pellet in 2-5 mL of RBC Lysis Buffer and incubate for 5 minutes on ice to
lyse erythrocytes.

o Stop the lysis by adding 10 mL of RPMI-1640 and centrifuge at 400 x g for 5 minutes at 4°C.

» Discard the supernatant and resuspend the splenocytes in Flow Cytometry Staining Buffer
for cell counting and subsequent staining, following a similar procedure to Protocol 2 with
mouse-specific antibodies.

Gating Strategy and Experimental Workflow

A sequential gating strategy is essential for accurately identifying specific immune cell
populations and analyzing their P2X4 expression.
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Flow cytometry gating workflow.

The workflow begins with isolating single, live leukocytes (CD45+) from the total acquired
events. From the CD45+ population, major immune subsets are identified using their canonical
lineage markers. Finally, the expression of P2X4 is analyzed on each of these gated
populations.

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for the flow
cytometric analysis of P2X4-expressing immune cells. Accurate characterization of P2X4
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expression patterns is fundamental for advancing our understanding of its role in immunity and
for the development of targeted therapies for a range of inflammatory and neurological
disorders. Researchers should optimize antibody concentrations and instrument settings for
their specific experimental setup to ensure reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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